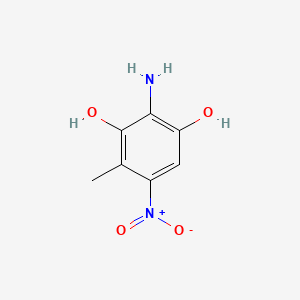

2,4-Dihydroxyamino-6-nitrotoluene

Beschreibung

Eigenschaften

CAS-Nummer |

185376-54-9 |

|---|---|

Molekularformel |

C7H8N2O4 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

2-amino-4-methyl-5-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C7H8N2O4/c1-3-4(9(12)13)2-5(10)6(8)7(3)11/h2,10-11H,8H2,1H3 |

InChI-Schlüssel |

SQOPAQHHDPVJPO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step-by-Step Process:

-

- Para-methyl nitrotoluene (p-MNT) serves as the raw material.

- Sulfuric acid (93%) acts as a catalyst, while concentrated nitric acid (98%) is the nitrating agent.

- Reaction temperature: 70–85°C.

- Reaction time: 0.5–1 hour.

-

- Sulfuric acid and water are mixed in a reactor to form an acidic solution.

- p-MNT is added to this solution, followed by the dropwise addition of nitric acid and sulfuric acid over 0.5–1 hour.

- The mixture is maintained at an isothermal temperature during the reaction.

-

- The crude product is separated into layers; spent acid forms the lower layer, while the upper layer contains liquid DNT crude products.

- Washing steps include:

- Sodium carbonate solution (5–10%) to remove acidic residues.

- Water washing at 70°C to purify further.

- The final product solidifies into faint yellow crystals upon cooling.

Yield and Purity:

- Purity of DNT: ≥98.5%.

- Yield: ≥96%.

Hydroxylamination Reaction for Final Compound Synthesis

Once DNT is obtained, hydroxylamination reactions are used to introduce hydroxylamino groups at specific positions on the aromatic ring.

Reactants and Conditions:

- 2,4-Dinitrotoluene as the precursor.

- Hydroxylamine derivatives or hydroxylamine hydrochloride are used for substitution reactions.

- Solvents such as methanol or ethanol are employed to facilitate reactions.

Procedure:

- Dissolve DNT in an appropriate solvent under controlled temperature conditions (typically 40–60°C).

- Add hydroxylamine derivatives gradually while stirring continuously.

- Maintain reaction conditions to ensure selective substitution at the desired positions on the aromatic ring.

Purification:

- The reaction mixture is filtered to remove impurities.

- Crystallization techniques are applied for isolating This compound in solid form.

Alternative Methods and Innovations

Recent advancements in flow chemistry have provided safer and more efficient alternatives for synthesizing nitroaromatic compounds like This compound. These methods minimize risks associated with hazardous reagents and improve reaction control.

Key Features of Flow Chemistry Approaches:

- Use of milder nitrating mixtures (e.g., HNO₃ 65% and H₂SO₄ 98%).

- Enhanced mass transfer due to continuous flow reactors.

- Reduced reaction times (20–30 minutes compared to traditional batch methods).

- High conversion rates (>99%).

Data Table: Reaction Parameters

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Nitration | p-MNT + H₂SO₄ + HNO₃ | 70–85°C; 0.5–1 h | Formation of DNT (≥98.5% purity) |

| Hydroxylamination | DNT + Hydroxylamine | 40–60°C; solvent-assisted | Formation of This compound |

| Flow Chemistry | DNT + H₂SO₄ + HNO₃ (65%) | Continuous flow; rapid mixing | Safer synthesis with >99% conversion rate |

Wissenschaftliche Forschungsanwendungen

Bioremediation of Explosives

Overview:

2,4-Dihydroxyamino-6-nitrotoluene is a key intermediate in the anaerobic degradation pathway of TNT. Research has demonstrated that certain microbial communities, particularly those found in the rumen of cattle, can effectively transform TNT into less harmful metabolites, including this compound.

Case Study:

A study investigating the anaerobic transformation of TNT by bovine ruminal microbes revealed that after 4 hours of incubation, this compound was one of the primary metabolites detected alongside 2,4-diamino-6-nitrotoluene. This suggests that these microbes play a crucial role in the biotransformation process, contributing to the detoxification of TNT in contaminated environments .

Table: Transformation Products of TNT by Bovine Rumen Microbes

| Time (hours) | Detected Metabolites |

|---|---|

| 0 | TNT |

| 1 | 2-Hydroxylamino-4,6-dinitrotoluene |

| 4 | This compound |

| 24 | No detectable UV absorbing metabolites |

Toxicological Research

Overview:

The metabolic activation of TNT and its derivatives, including this compound, has been linked to the generation of reactive oxygen species (ROS), which are implicated in various toxicological effects.

Findings:

Research indicates that exposure to TNT leads to increased levels of ROS in various biological systems. In vitro studies have shown that liver cells exposed to TNT exhibit elevated ROS levels, suggesting a potential mechanism for its toxicity . The presence of this compound as a metabolite raises concerns regarding its mutagenic potential and overall contribution to the toxicity associated with TNT exposure.

Environmental Impact Studies

Overview:

The presence and persistence of nitroaromatic compounds like this compound in soil and groundwater pose significant environmental challenges. Understanding their behavior and degradation pathways is essential for effective remediation strategies.

Research Insights:

Studies have shown that microbial degradation pathways can lead to the formation of various metabolites from TNT. The identification and quantification of these metabolites are crucial for assessing environmental risks associated with explosive residues .

Wirkmechanismus

The mechanism of action of Toluene, 2,4-dihydroxyamino-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers of Dinitrotoluenes

Dinitrotoluenes (DNTs) share the toluene backbone with nitro groups but lack hydroxylamino substituents. Key isomers include:

Key Differences: Unlike 2,4-dihydroxyamino-6-nitrotoluene, DNTs lack hydroxylamino groups, making them less redox-active. Their toxicity primarily arises from nitro group reduction to hydroxylamines or direct DNA alkylation .

Amino and Hydroxylamino Derivatives of TNT

TNT metabolites include amino (-NH₂) and hydroxylamino (-NHOH) derivatives, which differ in reactivity and toxicity:

Key Differences: Hydroxylamino derivatives (e.g., this compound) exhibit higher redox activity than amino derivatives, leading to ROS generation and protein adduct formation. This contrasts with amino derivatives, which are more stable but still genotoxic .

Nitroso and Azoxy Derivatives

Reoxidation of hydroxylamino metabolites produces nitroso (-NO) and azoxy (-N=N(O)-) compounds:

Key Differences: Nitroso and azoxy derivatives are secondary products of hydroxylamino metabolites. Their increased reactivity and environmental persistence highlight the cascading toxicity of TNT biodegradation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 2,4-Dihydroxyamino-6-nitrotoluene in environmental or biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) is preferred. For example, environmental analyses of structurally related nitroaromatic compounds like 4-Amino-2,6-dinitrotoluene (CAS RN: [19406-51-0]) use reverse-phase C18 columns with methanol/water gradients (70:30 v/v) for separation . Calibration standards should be prepared at concentrations ranging from 1–100 mg/L, with validation via spike-recovery experiments in relevant matrices.

Q. How can the structural and electronic properties of this compound be characterized to predict its reactivity?

- Methodological Answer : Computational methods like density functional theory (DFT) can model the electron-withdrawing effects of nitro (-NO₂) and hydroxylamino (-NHOH) groups. For instance, the para-nitro group destabilizes the aromatic ring, increasing susceptibility to reduction, while the hydroxylamino group facilitates electrophilic interactions. Experimental validation via X-ray crystallography (if crystalline) or NMR spectroscopy (e.g., ¹H/¹³C shifts for hydroxyl protons) is critical .

Advanced Research Questions

Q. What metabolic pathways activate this compound into DNA-binding intermediates, and how do experimental conditions influence these pathways?

- Methodological Answer : In vitro studies using hepatic cytosol and microsomes from male Fischer-344 rats indicate two activation routes:

- Cytosol-dependent sulfation : Requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfotransferase-mediated conversion to reactive sulfate esters (e.g., 2-aminobenzyl sulfate). This pathway is inhibited by 2,6-dichloro-4-nitrophenol .

- Microsomal NADPH-dependent reduction : Generates nitroso intermediates via cytochrome P450 enzymes. Co-incubation of cytosol and microsomes prioritizes sulfation over reduction, suggesting competitive enzymatic interactions .

- Key Data Table :

| Activation Pathway | Enzymatic System | Cofactors | Major Metabolites | DNA Binding Observed? |

|---|---|---|---|---|

| Sulfation | Cytosol | PAPS | Sulfate esters | Yes |

| Reduction | Microsomes | NADPH | Nitroso derivatives | Limited |

Q. How can contradictory data on the genotoxicity of this compound be resolved across different experimental models?

- Methodological Answer : Discrepancies arise from variations in cofactor availability (e.g., PAPS vs. NADPH) and metabolic competency of model systems. For example:

- In vitro cytosol systems overemphasize sulfation due to excess PAPS, while in vivo models may favor nitro-reduction due to hepatic NADPH abundance. Reconstituted systems combining cytosol, microsomes, and physiological cofactor ratios (e.g., 1:1 PAPS:NADPH) can reconcile these pathways .

- Confounding metabolites : Co-eluting compounds like 4-amino-2,6-dinitrotoluene (CAS RN: [19406-51-0]) may interfere with HPLC quantification unless resolved via tandem MS .

Q. What are the environmental degradation products of this compound, and how do they compare to those of structurally related nitroaromatics?

- Methodological Answer : Under aerobic conditions, microbial degradation yields intermediates such as 2,4-diamino-6-nitrobenzyl alcohol and 2,4-diamino-6-nitrobenzoic acid, identified via GC-MS after derivatization with BSTFA. Comparatively, 2,6-dinitrotoluene degrades to 2-amino-4,6-dinitrotoluene, highlighting positional isomer-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.